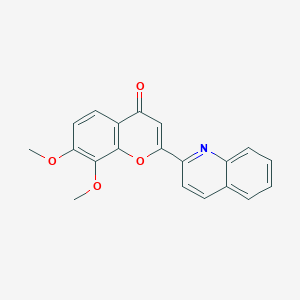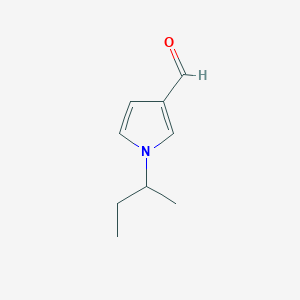
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy groups at the 7th and 8th positions, a quinolin-2-yl group at the 2nd position, and a chromen-4-one core structure
Métodos De Preparación
The synthesis of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dimethoxy-4H-chromen-4-one with 2-aminobenzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-yl chromen-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its chromen-4-one core, which exhibits strong fluorescence properties.
Medicine: Preliminary studies suggest that 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one may possess anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinolin-2-yl group may interact with DNA or proteins, leading to changes in cellular processes. Additionally, the chromen-4-one core may play a role in modulating enzyme activity or signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one can be compared to other chromen-4-one derivatives, such as:
7,8-Dimethoxy-2-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a quinolin-2-yl group, resulting in different chemical and biological properties.
7,8-Dimethoxy-2-(pyridin-2-yl)-4H-chromen-4-one:
7,8-Dimethoxy-2-(quinolin-3-yl)-4H-chromen-4-one: The position of the quinolinyl group affects the compound’s overall structure and function, leading to variations in its chemical behavior and biological activity.
Propiedades
Número CAS |
6622-20-4 |
|---|---|
Fórmula molecular |
C20H15NO4 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
7,8-dimethoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H15NO4/c1-23-17-10-8-13-16(22)11-18(25-19(13)20(17)24-2)15-9-7-12-5-3-4-6-14(12)21-15/h3-11H,1-2H3 |
Clave InChI |
OIAHIWVJDSFLPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=NC4=CC=CC=C4C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)






![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)


